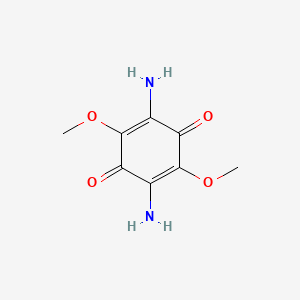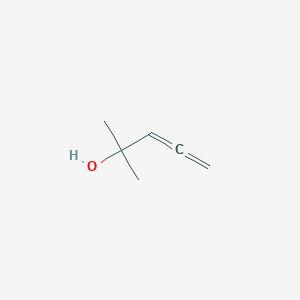
4-(Dipropylamino)benzenediazonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dipropylamino)benzenediazonium is an organic compound belonging to the class of diazonium salts. These salts are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The compound has the molecular formula C₁₂H₁₈N₃⁺ and is known for its versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 4-(Dipropylamino)benzenediazonium typically involves the diazotization of 4-(Dipropylamino)aniline. This process includes the following steps:
Formation of Nitrous Acid: Sodium nitrite (NaNO₂) is reacted with a strong acid like hydrochloric acid (HCl) to form nitrous acid (HNO₂).
Diazotization Reaction: The 4-(Dipropylamino)aniline is then treated with the freshly prepared nitrous acid at low temperatures (0-5°C). This results in the formation of the diazonium salt.
Industrial Production Methods
In an industrial setting, the diazotization process is scaled up using continuous flow reactors to ensure better control over reaction conditions and to handle larger quantities of reactants. The use of automated systems helps in maintaining the low temperatures required for the stability of the diazonium salt.
化学反応の分析
Types of Reactions
4-(Dipropylamino)benzenediazonium undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: The diazonium compound can couple with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride (CuCl), copper(I) bromide (CuBr), and potassium iodide (KI). These reactions are typically carried out at room temperature.
Coupling Reactions: Phenols or aromatic amines are used as coupling partners, and the reactions are usually performed in alkaline conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) are used under mild conditions.
Major Products
Substitution Reactions: Products include aryl halides, phenols, and nitriles.
Coupling Reactions: Azo compounds are the primary products.
Reduction Reactions: The major product is the corresponding aniline derivative.
科学的研究の応用
4-(Dipropylamino)benzenediazonium has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is used in the modification of biomolecules for labeling and detection purposes.
Industry: The compound is used in the production of polymers and as a precursor for the synthesis of advanced materials.
作用機序
The mechanism of action of 4-(Dipropylamino)benzenediazonium involves the formation of a diazonium ion, which is a highly reactive intermediate. This ion can undergo various reactions depending on the conditions and reagents used. The diazonium group acts as a good leaving group, facilitating nucleophilic substitution reactions. In coupling reactions, the diazonium ion forms a nitrogen-nitrogen double bond with the coupling partner, resulting in the formation of azo compounds.
類似化合物との比較
4-(Dipropylamino)benzenediazonium can be compared with other diazonium salts such as benzenediazonium chloride and 4-nitrobenzenediazonium. While all these compounds share the diazonium group, this compound is unique due to the presence of the dipropylamino group, which can influence its reactivity and stability. Similar compounds include:
Benzenediazonium Chloride: Used in the synthesis of aryl halides and azo dyes.
4-Nitrobenzenediazonium: Known for its use in the synthesis of nitro-substituted aromatic compounds.
特性
IUPAC Name |
4-(dipropylamino)benzenediazonium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N3/c1-3-9-15(10-4-2)12-7-5-11(14-13)6-8-12/h5-8H,3-4,9-10H2,1-2H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBQACMMCUKFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)[N+]#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N3+ |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276595 |
Source


|
| Record name | 4-(dipropylamino)benzenediazonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33622-80-9 |
Source


|
| Record name | 4-(dipropylamino)benzenediazonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Benzenesulfonylfluoride, 2-chloro-4-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-](/img/structure/B14684566.png)









![1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide](/img/structure/B14684638.png)

![1-[(e)-Phenyldiazenyl]pyrrolidine](/img/structure/B14684651.png)

